molecular formula C10H15N3S B13160373 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol

4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13160373
M. Wt: 209.31 g/mol
InChI Key: OQHVJKXUZXRZFN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable thiocarbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.

    Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease processes.

    Agriculture: Some derivatives of this compound may have pesticidal or herbicidal properties, making them useful in agricultural applications.

    Materials Science: The unique structural features of this compound can be exploited in the design of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents on the triazole ring. Examples include:

  • 4-Phenyl-5-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • 4-Methyl-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart unique chemical and biological properties. The presence of cyclopropyl groups, for example, can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to other triazole derivatives.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

4-cyclopropyl-3-(1-cyclopropylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H15N3S/c1-6(7-2-3-7)9-11-12-10(14)13(9)8-4-5-8/h6-8H,2-5H2,1H3,(H,12,14)

InChI Key

OQHVJKXUZXRZFN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=NNC(=S)N2C3CC3

Origin of Product

United States

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